

Technical Support Center: Overcoming Poor Dissolution of Tibolone with Micronization

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Tibolone**

Cat. No.: **B1683150**

[Get Quote](#)

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the micronization and dissolution testing of **Tibolone**.

Frequently Asked Questions (FAQs)

Q1: Why is the dissolution of **Tibolone** often poor?

A1: **Tibolone** is a poorly water-soluble drug, which is a primary reason for its low dissolution rate.^{[1][2]} The low aqueous solubility limits the drug's ability to dissolve in the gastrointestinal fluids, which is a prerequisite for absorption and bioavailability.

Q2: How does micronization improve the dissolution of **Tibolone**?

A2: Micronization significantly increases the surface area of the drug particles.^[1] According to the Noyes-Whitney equation, a larger surface area leads to a faster dissolution rate. By reducing the particle size, more of the drug is exposed to the dissolution medium, enhancing its solubility and dissolution profile.^[1]

Q3: What micronization technique is commonly used for **Tibolone**?

A3: Air jet milling is a frequently used and effective method for the micronization of **Tibolone**.^{[1][2]} This technique utilizes high-pressure air to create particle-to-particle collisions, which

reduces the particle size to the desired micron range.[3]

Q4: What is the expected impact of micronization on the bioavailability of **Tibolone?**

A4: By enhancing the dissolution rate, micronization is expected to improve the in-vivo bioavailability of **Tibolone** oral tablets.[1][2] A faster and more complete dissolution can lead to better absorption of the drug in the gastrointestinal tract.

Troubleshooting Guides

Micronization Process (Air Jet Milling)

Issue	Potential Cause	Troubleshooting Steps
Inconsistent Particle Size Distribution	Fluctuations in milling parameters (e.g., primary/secondary pressure, feeder speed).	Ensure consistent and optimized air pressure and feeder speed throughout the process. A study on Tibolone used a primary pressure of 4.5-5.0 kg/cm ² , secondary pressure of 4.0-4.5 kg/cm ² , and a screw feeder speed of 6-7 rpm.[1]
Low Yield	Material adhering to the milling chamber walls.	Optimize the feed rate to prevent overloading. Ensure the material is sufficiently dry before milling.
Change in Crystal Form (Polymorphism)	High energy input during milling.	While not explicitly reported for Tibolone in the provided results, it's a known risk with micronization.[3] Characterize the solid-state properties of the micronized material using techniques like X-ray diffraction to detect any polymorphic changes.[4][5]
Material Agglomeration Post-Micronization	Increased surface energy and electrostatic charges of fine particles.	Store the micronized powder in a controlled environment with low humidity. Consider incorporating a glidant in the formulation to improve flow properties.

Dissolution Testing

Issue	Potential Cause	Troubleshooting Steps
High Variability in Dissolution Results	Inconsistent dissolution media preparation (e.g., pH, deaeration). Improper apparatus setup (e.g., paddle height, vessel centering).	Strictly adhere to the validated dissolution method parameters. For Tibolone, a common medium is 0.25% sodium lauryl sulfate (SLS) in purified water, deaerated, using USP Apparatus 2 (Paddle) at 50 rpm.[1][4] Ensure proper calibration and setup of the dissolution apparatus.
Slower than Expected Dissolution of Micronized Tibolone	Incomplete dispersion of the micronized powder in the dissolution medium. Formation of agglomerates in the medium.	Ensure the dissolution medium is adequately agitated as per the method. The presence of a surfactant like SLS is crucial to wet the hydrophobic drug particles and prevent agglomeration.[1]
Incomplete Drug Release	The crystalline form of the drug may have changed to a less soluble polymorph.[6]	Investigate the solid-state properties of the drug in the final dosage form. One study found that Tibolone polymorph II, although more soluble as a raw material, showed lower release from tablets compared to polymorph I, suggesting potential interactions with excipients.[4][5]
"Coning" or "Mounding" of Powder at the Bottom of the Vessel	Poor hydrodynamics in the dissolution vessel.	Optimize the paddle speed. Ensure the tablet is dropped into the center of the vessel. This phenomenon can lead to artificially low dissolution results.

Experimental Protocols

Air Jet Milling of Tibolone

A study successfully used the following parameters for the micronization of **Tibolone** using an Air Jet Mill:[1]

- Primary Pressure: 4.5-5.0 kg/cm²
- Secondary Pressure: 4.0-4.5 kg/cm²
- Screw Feeder Speed: 6-7 rpm

The particle size was analyzed using a Malvern Mastersizer 2000.[1]

Formulation of Tibolone Tablets (2.5 mg)

The following formulation was used to prepare 100 mg tablets containing 2.5 mg of **Tibolone**: [1]

Ingredient	Quantity per Tablet (mg)
Tibolone (unmicronized or micronized)	2.50
Lactose Monohydrate	86.30
Starch 1500	8.50
Ascorbyl Palmitate	0.20
Potato Starch	1.50
Magnesium Stearate	1.00

The tablets were prepared using a wet granulation method.[1]

In-Vitro Dissolution Study of Tibolone Tablets

The dissolution study was performed according to the USP 33 method with the following conditions:[1]

- Apparatus: USP Type II (Paddle)
- Dissolution Medium: 500 ml of 0.25% Sodium Lauryl Sulfate (SLS) in purified water (de aerated)
- Temperature: $37^{\circ}\text{C} \pm 0.5^{\circ}\text{C}$
- Paddle Speed: 50 rpm
- Sampling Times: 5, 10, 15, 20, 30, and 45 minutes
- Analysis: High-Performance Liquid Chromatography (HPLC)

Data Presentation

Table 1: Particle Size Distribution of Unmicronized vs. Micronized Tibolone

Parameter	Unmicronized Tibolone (μm)	Micronized Tibolone (μm)
$d(0.1)$	9.657	3.451
$d(0.5)$	29.045	9.398
$d(0.9)$	73.673	22.843

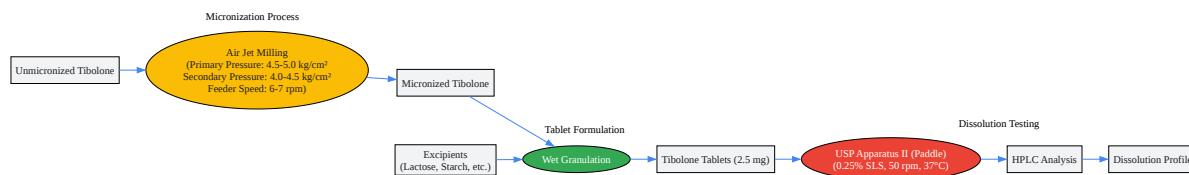
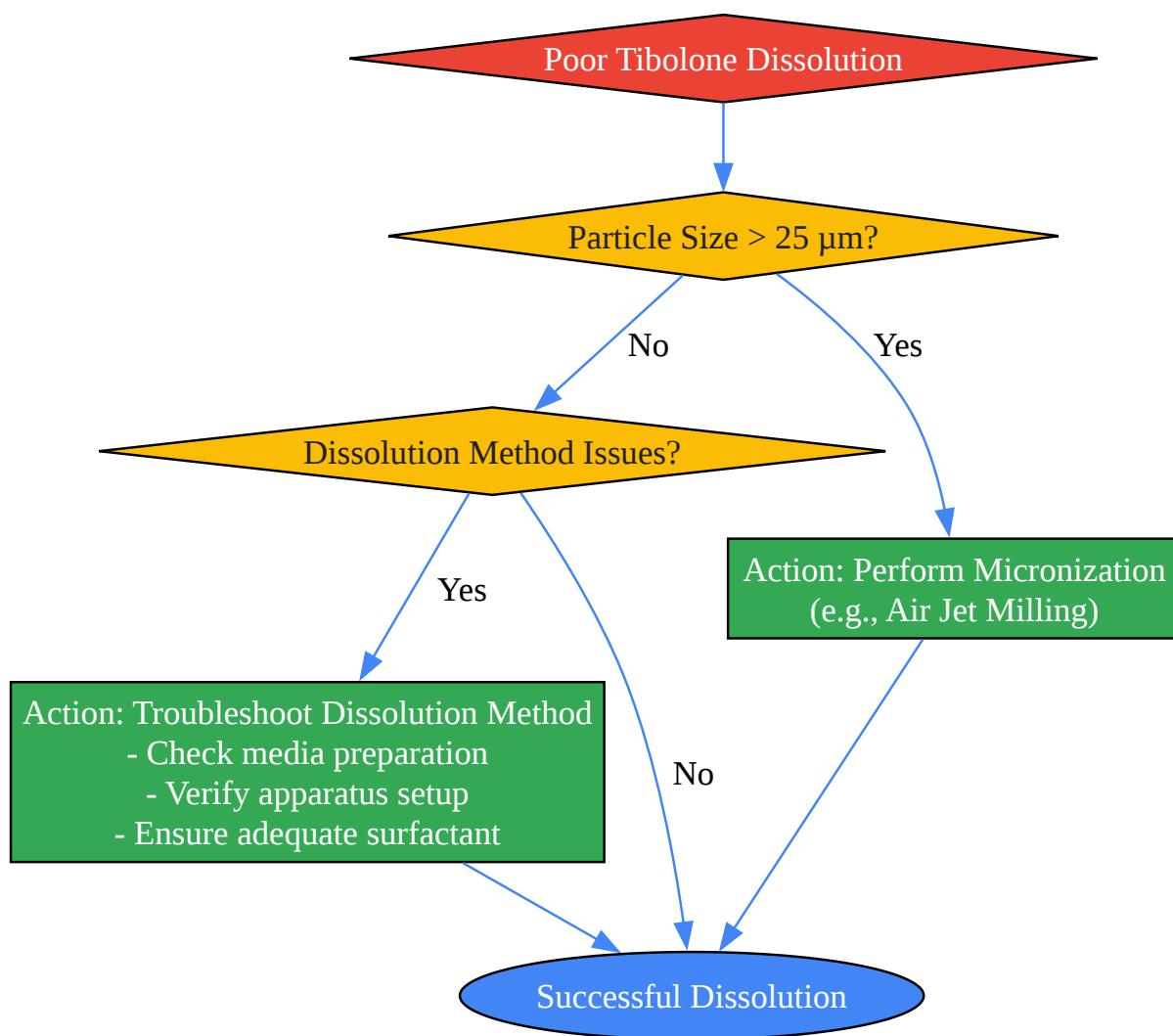

Source: Adapted from a study on the dissolution enhancement of **Tibolone**.[\[1\]](#)

Table 2: Comparative Dissolution Profile of Tibolone Formulations

Time (minutes)	Cumulative % Drug Release (Unmicronized - F1)	Cumulative % Drug Release (Micronized - F2)	Cumulative % Drug Release (Marketed Product)
5	30 ± 3.3	46 ± 3.8	49 ± 2.9
10	45 ± 2.9	65 ± 4.1	68 ± 3.5
15	58 ± 3.5	78 ± 3.7	81 ± 4.2
20	65 ± 4.2	85 ± 4.5	88 ± 3.9
30	72 ± 3.8	92 ± 3.9	95 ± 3.1
45	78 ± 4.1	98 ± 2.9	99 ± 2.5


Source: Data compiled from a comparative study.[\[1\]](#)

Visualizations

[Click to download full resolution via product page](#)

Caption: Experimental workflow for enhancing **Tibolone** dissolution.

[Click to download full resolution via product page](#)

Caption: Troubleshooting logic for poor **Tibolone** dissolution.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. archivepp.com [archivepp.com]

- 2. archivepp.com [archivepp.com]
- 3. Jet milling | Hovione [hovione.com]
- 4. scielo.br [scielo.br]
- 5. Solubility and dissolution studies of tibolone polymorphs | Brazilian Journal of Pharmaceutical Sciences [revistas.usp.br]
- 6. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Technical Support Center: Overcoming Poor Dissolution of Tibolone with Micronization]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1683150#overcoming-poor-dissolution-of-tibolone-with-micronization-techniques>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com